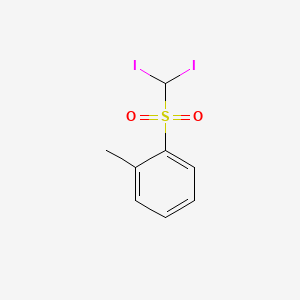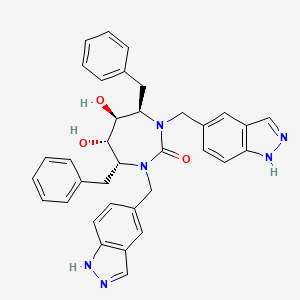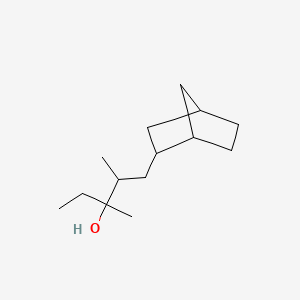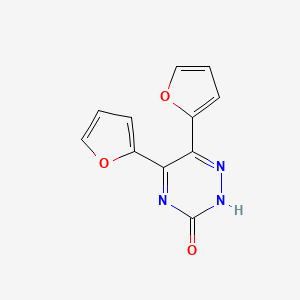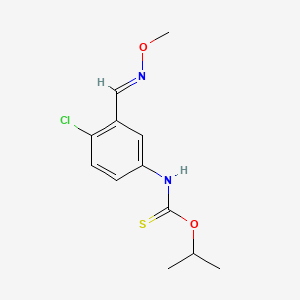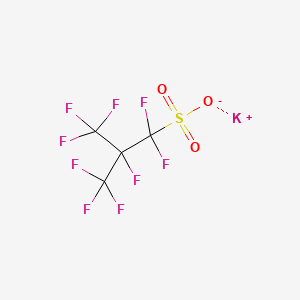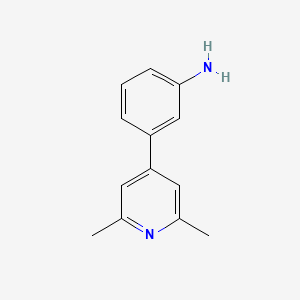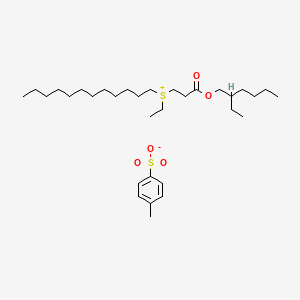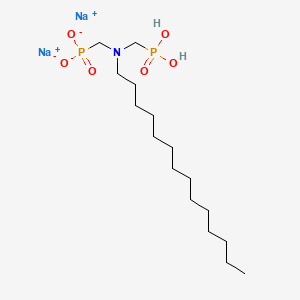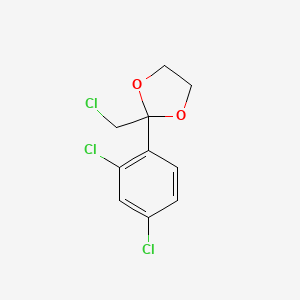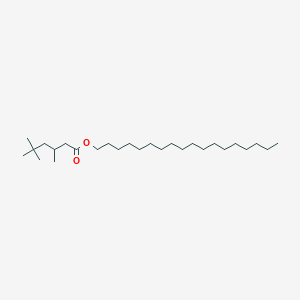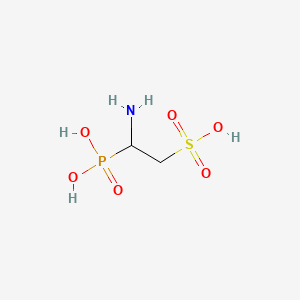
2-Amino-2-phosphonoethanesulfonic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-phosphonoethanesulfonic acid hydrate is a chemical compound with the molecular formula C2H8NO6PS and a molecular weight of 205.128 g/mol. It is a derivative of phosphonic acid and is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of ethanesulfonic acid with phosphorous acid under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-2-phosphonoethanesulfonic acid hydrate typically involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-phosphonoethanesulfonic acid hydrate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can yield various products depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-Amino-2-phosphonoethanesulfonic acid hydrate is widely used in scientific research due to its unique properties and versatility. It is commonly employed as a buffering agent in biological and biochemical experiments, where it helps maintain a stable pH environment. Additionally, it is used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.
Mechanism of Action
2-Amino-2-phosphonoethanesulfonic acid hydrate is similar to other phosphonic acid derivatives, such as 2-(N-morpholino)ethanesulfonic acid (MES) and 3-(N-morpholino)propanesulfonic acid (MOPS). it has unique properties that distinguish it from these compounds, such as its higher solubility in water and its ability to form stable complexes with metal ions.
Comparison with Similar Compounds
MES (2-(N-morpholino)ethanesulfonic acid)
MOPS (3-(N-morpholino)propanesulfonic acid)
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Properties
CAS No. |
109371-14-4 |
|---|---|
Molecular Formula |
C2H8NO6PS |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-amino-2-phosphonoethanesulfonic acid |
InChI |
InChI=1S/C2H8NO6PS/c3-2(10(4,5)6)1-11(7,8)9/h2H,1,3H2,(H2,4,5,6)(H,7,8,9) |
InChI Key |
WSFXKKKNMBVBAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)P(=O)(O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


